molecular formula C4H6NO2- B118819 1-Aminocyclopropanecarboxylate CAS No. 149441-00-9

1-Aminocyclopropanecarboxylate

Cat. No. B118819
M. Wt: 100.1 g/mol
InChI Key: PAJPWUMXBYXFCZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminocyclopropanecarboxylate (ACC) is a small molecule that plays a crucial role in the regulation of plant growth and development. It is a precursor of ethylene, a plant hormone that regulates various physiological processes such as fruit ripening, senescence, and abscission. ACC is synthesized in plants from methionine via a series of enzymatic reactions. The synthesis of ACC is tightly regulated by various environmental and hormonal signals, and its levels can be modulated by different factors such as light, temperature, and stress.

Scientific Research Applications

1. Neuropsychiatric Disorders and Neuroprotection

  • ACC exhibits antidepressant and anxiolytic actions in animal models, suggesting its potential as a novel class of antidepressant/anxiolytic agents (Trullás et al., 1991).
  • It functions as a partial agonist at strychnine-insensitive glycine sites associated with N-methyl-D-aspartate (NMDA) receptors and shows neuroprotective actions (Fossom et al., 1995).

2. Ethylene Synthesis in Plants

  • ACC is the direct precursor of ethylene, a crucial plant hormone. It is synthesized from S-adenosyl-L-methionine by ACC synthases and regulates various vegetative and developmental processes (Polko & Kieber, 2019).
  • The structure, catalytic activity, and evolutionary relationships of 1-aminocyclopropane-1-carboxylate synthase, key in ethylene synthesis, have been extensively studied, providing insights for agricultural applications (Jakubowicz, 2002).

3. Enzymatic Interactions and Metabolism

  • ACC's interactions with enzymes, such as ACC deaminase, have implications for plant growth and stress resistance. This enzyme lowers ethylene levels in plants, promoting growth and environmental stress resistance (Hontzeas et al., 2006).
  • Research has also focused on the metabolism of ACC in different organisms, including its conversion into non-volatile metabolites like 1-(malonylamino)cyclopropane-1-carboxylic acid in plants (Hoffman et al., 1982).

4. Synthesis and Chemical Properties

  • Studies on the synthesis of 1-aminocyclopropanecarboxylic acid derivatives have been conducted, highlighting their potential in creating novel compounds with biological activity (Zhou et al., 2011).
  • The diastereospecific synthesis of trans-2,3-diaryl-1-aminocyclopropanecarboxylic acids has been explored for its use in mechanistic probes and enzyme inhibitors (Pan et al., 2005).

properties

CAS RN

149441-00-9

Product Name

1-Aminocyclopropanecarboxylate

Molecular Formula

C4H6NO2-

Molecular Weight

100.1 g/mol

IUPAC Name

1-aminocyclopropane-1-carboxylate

InChI

InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)/p-1

InChI Key

PAJPWUMXBYXFCZ-UHFFFAOYSA-M

SMILES

C1CC1(C(=O)[O-])N

Canonical SMILES

C1CC1(C(=O)[O-])N

synonyms

Cyclopropanecarboxylic acid, 1-amino-, ion(1-) (9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminocyclopropanecarboxylate
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Reactant of Route 6
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